molecular formula C11H7N3O5 B180480 5-Nitro-2-(4-nitrophenoxy)pyridine CAS No. 129199-42-4

5-Nitro-2-(4-nitrophenoxy)pyridine

Cat. No. B180480
M. Wt: 261.19 g/mol
InChI Key: NVOOEVOQJQZPIP-UHFFFAOYSA-N
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Description

5-Nitro-2-(4-nitrophenoxy)pyridine is a chemical compound with the molecular formula C11H7N3O5 . It has a molecular weight of 261.194 g/mol . The compound is related to other substances such as pyridines and nitro compounds .


Synthesis Analysis

The synthesis of nitropyridine derivatives, including 5-Nitro-2-(4-nitrophenoxy)pyridine, has been described in various studies . One process involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .


Molecular Structure Analysis

The molecular structure of 5-Nitro-2-(4-nitrophenoxy)pyridine consists of 11 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 5 oxygen atoms . The average mass of the molecule is 261.190 Da, and the monoisotopic mass is 261.038574 Da .


Chemical Reactions Analysis

The reaction mechanism of nitropyridine derivatives is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

Scientific Research Applications

  • Thermal Intramolecular Hydroxylation Reactions : 5-Nitro-2-(aryloxy)pyridine derivatives, like 5-Nitro-2-(4-nitrophenoxy)pyridine, undergo rearrangement when heated in an inert solvent, resulting in products like 5-nitro-2-(2′-hydroxyaryloxy)pyridine. These reactions involve intramolecular transfer of oxygen and can be influenced by certain metals, such as vanadium, affecting the ratio of phenols produced (Sammes et al., 1979).

  • Nitration Studies : Research on nitration of pyridine derivatives like dithieno[3,2-b:3',4'-d]pyridine, which shares structural similarities with 5-Nitro-2-(4-nitrophenoxy)pyridine, reveals insights into the structural outcomes and nitration patterns of such compounds. These studies often utilize NMR spectroscopy for structural verification (Szabó & Gronowitz, 1993).

  • Molecular Switch for Testing Al3+ and F-/AcO- : A compound synthesized from 5-nitro salicylaldehyde and 2-amino pyridine acts as a chromogenic receptor for Al3+ ions and F-/AcO-, showcasing an application of nitropyridine derivatives in developing reversible test strips for detecting these ions (Bhattacharyya et al., 2017).

  • Reactions with Amines and Thiols : Studies on 4-amino-5-nitro-6-phenylethynylpyrimidines, related to 5-Nitro-2-(4-nitrophenoxy)pyridine, show how they react with amines and thiols. These reactions are significant in developing new compounds for various applications (Čikotienė et al., 2007).

  • Synthesis and Molecular Structure Analysis : Research involving the synthesis of nitro derivatives of pyridine-based compounds and their molecular structures through X-ray analysis can provide insights into the properties and potential applications of 5-Nitro-2-(4-nitrophenoxy)pyridine (Volkov et al., 2007).

  • Novel Synthesis Methods : Innovation in the synthesis process of nitro pyridine derivatives, like 4-nitro 2-diethylamino 5-methyl pyridine, highlights the evolving techniques in producing these compounds, which could be applicable to 5-Nitro-2-(4-nitrophenoxy)pyridine (Wang, 2021).

  • Excited States of Nitropyridine Derivatives : Research into the electronic absorption and emission spectra of 5-nitro-2-(2-phenylhydrazinyl)pyridine and its isomers helps in understanding the electronic properties of nitropyridine derivatives, which can be extended to 5-Nitro-2-(4-nitrophenoxy)pyridine (Michalski et al., 2016).

Future Directions

Research into nitropyridine derivatives, including 5-Nitro-2-(4-nitrophenoxy)pyridine, continues to be a promising area of study. For instance, some nitropyridine derivatives have shown potential as antitubercular agents, suggesting possible future directions for the development of new drugs .

properties

IUPAC Name

5-nitro-2-(4-nitrophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O5/c15-13(16)8-1-4-10(5-2-8)19-11-6-3-9(7-12-11)14(17)18/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOOEVOQJQZPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398537
Record name 5-nitro-2-(4-nitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-(4-nitrophenoxy)pyridine

CAS RN

129199-42-4
Record name 5-nitro-2-(4-nitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I In, SY Kim - Polymer, 2006 - Elsevier
Wholly aromatic polyamides were synthesized from the amidation reaction between unsymmetrical diamine containing a pyridyl ether linkage and aromatic dicarboxylic acid chloride. …
Number of citations: 63 www.sciencedirect.com
MB Montaner, MR Penny, ST Hilton - Digital Discovery, 2023 - pubs.rsc.org
We describe the development of a digital modular 3D printed continuous flow system to carry out both classical and photochemical synthesis that uses a novel PC based software …
Number of citations: 0 pubs.rsc.org

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